N~1~-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. The pyridyl group is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the thiadiazole derivative with 4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N~1~-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: Similar structure but with a different position of the pyridyl group.
N~1~-(4-METHYLPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE: Another positional isomer with the pyridyl group in the 4-position.
Uniqueness
N~1~-(4-METHYLPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in designing compounds with targeted activities for specific applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-4-6-13(7-5-11)18-14(21)10-22-16-20-19-15(23-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPTQCHQBAJIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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